(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-5-7-11(8-6-10)14(17)18/h5-8,17-18H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFYNCASJLKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-35-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of the compound (4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction.
Mode of Action
The this compound interacts with its target through a process known as transmetalation. In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium. This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway. This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon–carbon bonds.
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign. These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds. This occurs through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is known to be stable under inert atmosphere and at temperatures between 2-8°C. These conditions can influence the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by the presence of a palladium catalyst and base, which are required for the Suzuki–Miyaura cross-coupling reaction.
Biological Activity
(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid, with the CAS number 1287753-35-8, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) group, which is known for its role in enhancing the stability and bioavailability of amine-containing compounds. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20BNO4
- Molecular Weight : 265.11 g/mol
- CAS Number : 1287753-35-8
- InChI Key : MUBGEKQUCSEECZ-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound can be summarized as follows:
-
Anticancer Activity :
- Boronic acids have been identified as potential inhibitors of proteasomes, which are crucial in regulating protein degradation within cells. Inhibiting proteasome activity can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death.
- Recent studies have shown that derivatives of phenylboronic acid exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound may similarly affect tumor cells.
-
Anti-inflammatory Effects :
- Compounds containing boron have been studied for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of inflammatory cytokines and modulation of immune responses.
- In vitro studies indicate that boronic acids can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
-
Antimicrobial Activity :
- Some boronic acids have demonstrated antibacterial properties by inhibiting bacterial enzymes such as serine β-lactamases, which are responsible for antibiotic resistance.
- The potential use of this compound as an antimicrobial agent warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Proteasome inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Enzyme inhibition |
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry highlighted the efficacy of phenylboronic acid derivatives against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations . The study suggests that modifications to the boronic acid structure can enhance its anticancer potency.
- Inflammatory Response Modulation :
- Antimicrobial Properties :
Scientific Research Applications
Medicinal Chemistry
1. Role in Drug Development
(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid serves as a versatile building block in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in developing inhibitors for various biological targets, including proteases and kinases.
Case Study: Kinase Inhibitors
Research has demonstrated that boronic acids can effectively inhibit serine/threonine kinases. For instance, derivatives of this compound have been used to design inhibitors targeting specific kinases involved in cancer pathways. These inhibitors show promise in preclinical models, highlighting the compound's potential in targeted cancer therapies .
2. Antiviral Applications
Studies indicate that boronic acids exhibit antiviral properties by disrupting viral replication processes. The modification of this compound has led to compounds that demonstrate activity against viruses such as HIV and HCV by inhibiting viral proteases essential for their life cycles .
Organic Synthesis
1. Cross-Coupling Reactions
The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This methodology is widely applied in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
| Reaction Type | Substrates | Products | Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides + phenylboronic acids | Biaryl compounds | Pd catalyst, base, solvent |
In one notable study, this compound was successfully employed to synthesize biaryl compounds that are precursors to various therapeutic agents .
Materials Science
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing smart materials with responsive properties. These materials can undergo changes based on environmental stimuli, such as pH or temperature, making them suitable for drug delivery systems.
Case Study: Smart Drug Delivery Systems
Research has shown that polymers modified with boronic acids can form hydrogels that swell or shrink in response to pH changes. Such hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .
Q & A
Basic: What are the common synthetic routes for (4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid, and how are purification challenges addressed?
Answer:
The compound is synthesized via Suzuki-Miyaura coupling or iterative functionalization of the phenylboronic acid scaffold. For example, in peptide bioconjugation, it is prepared by reacting intermediates (e.g., brominated precursors) with boronic acids under Pd-catalyzed conditions, followed by Boc-protection of the amino group . Key steps include:
- Use of anhydrous DMA as solvent at 55°C under N₂ to prevent oxidation .
- Addition of Et₃N to neutralize acidic byproducts .
Purification challenges arise due to boroxins (trimers of boronic acids) and silica gel binding. Mitigation strategies: - Avoid high temperatures during solvent removal.
- Use reverse-phase chromatography or recrystallization in polar aprotic solvents .
Basic: How is structural characterization of this boronic acid performed, and what insights do crystallographic studies provide?
Answer:
Characterization involves:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ observed at 1401.70 vs. calculated 1401.72 in peptide conjugates) .
- X-ray Crystallography: Reveals hydrogen-bonding networks and steric effects. For example, the Boc group induces a ~24° out-of-plane tilt of the boronic acid moiety, reducing π-π stacking and favoring intermolecular H-bonding (e.g., R₂²(8) motifs) .
- NMR: Detects rotameric states of the Boc group and confirms regioselectivity in coupling reactions .
Advanced: How does this compound enable chemoselective modifications in peptide synthesis?
Answer:
The boronic acid selectively reacts with selenocysteine residues in unprotected peptides via umpolung aryl transfer. Methodology:
- Cu(II)-Mediated Coupling: At 37°C, CuSO₄ facilitates aryl transfer from the boronic acid to selenol groups, preserving other functional groups (e.g., amines, carboxylates) .
- LC-MS Monitoring: Ensures reaction completion (TIC analysis) and identifies byproducts .
This approach is critical for site-specific labeling of peptides in drug discovery .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the reactivity and stability of the boronic acid?
Answer:
The Boc group:
- Steric Shielding: Protects the methylamino moiety from nucleophilic attack during coupling, improving regioselectivity in Suzuki reactions .
- Electronic Effects: Electron-withdrawing nature of the Boc group slightly reduces boronic acid Lewis acidity, slowing protodeboronation in aqueous media .
- Crystallographic Stability: Enhances H-bonding with adjacent amide or hydroxyl groups, stabilizing the solid-state structure .
Advanced: What role do hydrogen-bonding motifs play in the compound’s supramolecular assembly?
Answer:
In the crystal lattice, the boronic acid forms:
- R₂²(8) Motifs: B(OH)₂ groups H-bond with amide NH, creating chains.
- Sheet Structures: Parallel bc-plane sheets via R₄⁴(8) or R₃⁴(8) motifs, depending on H-atom orientation (syn/anti) .
These interactions inform crystal engineering strategies for co-crystals with APIs, enhancing solubility or stability .
Advanced: How is this boronic acid utilized in the synthesis of USP7 inhibitors or HDAC-targeting compounds?
Answer:
In medicinal chemistry:
- USP7 Inhibitors: The compound participates in Pd(PPh₃)₄-catalyzed cross-coupling with brominated pyrazolo-pyrimidinones. Key conditions: K₃PO₄ base, 1,4-dioxane/H₂O solvent, N₂ degassing to prevent catalyst oxidation .
- HDAC Inhibitors: Used to introduce biphenyl scaffolds via Suzuki coupling, enabling structure-activity relationship (SAR) studies .
Methodological optimization includes: - Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for yield improvement.
- Adjusting reaction time/temperature to minimize Boc deprotection .
Advanced: What computational methods are employed to predict the compound’s reactivity in cross-coupling reactions?
Answer:
- DFT Calculations: Model transition states to predict regioselectivity in aryl transfer reactions. For example, the Boc group’s steric bulk lowers activation energy for para-substitution .
- Molecular Docking: Assess interactions with enzymatic targets (e.g., USP7’s catalytic domain) to guide inhibitor design .
- Solvent Parameter Analysis: Predict solubility in DMSO or THF using Hansen solubility parameters .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
